Ethyl isoxazole-3-carboxylate
Overview
Description
Ethyl isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
Isoxazole derivatives have been known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, often leading to significant changes in cellular processes . The interaction of Ethyl isoxazole-3-carboxylate with its targets would likely depend on the specific chemical structure of the compound and the nature of the target.
Biochemical Pathways
Isoxazole derivatives are known to influence a wide range of biochemical pathways, often resulting in diverse downstream effects . The exact pathways affected by this compound would likely depend on its specific targets and mode of action.
Result of Action
Isoxazole derivatives are known to exert a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . The specific effects of this compound would likely depend on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO, water, and open air, yielding 3,5-disubstituted isoxazole . Another method involves the cyclization of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and cost-effective catalysts is preferred to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Ethyl isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Isoxazole: The parent compound with a similar ring structure but without the ethyl carboxylate group.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Isoxazole-5-carboxylate: A compound with the carboxylate group at a different position on the ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl carboxylate group enhances its solubility and reactivity compared to other isoxazole derivatives .
Biological Activity
Ethyl isoxazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and case studies illustrating its therapeutic potential.
Chemical Structure and Synthesis
This compound (C₆H₇NO₃) features a five-membered isoxazole ring with a carboxylate functional group. The compound can be synthesized through various methods, including cycloaddition reactions and palladium-catalyzed hydrogenation processes. For instance, one synthetic route involves the reaction of propargyl benzoate with ethyl nitroacetate under basic conditions, yielding high purity and yield of the desired product .
Biological Activity Overview
This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various enzymes and receptors. Key areas of research include:
- Enzyme Inhibition : Studies have shown that derivatives of isoxazole-3-carboxylic acids, including this compound, can inhibit several enzymes effectively. For instance, certain derivatives demonstrated IC₅₀ values ranging from 7.3 μM to over 2 mM against specific targets, indicating varying potency based on structural modifications .
- Neuroprotective Effects : Research indicates that compounds related to this compound may exert neuroprotective effects in models of ischemic stroke by inhibiting specific pathways involved in neuronal damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The following table summarizes findings from SAR studies:
Compound Derivative | IC₅₀ (μM) | Notes |
---|---|---|
This compound | 110 | Base compound |
Compound 5 | 60 | Enhanced activity with specific substitutions |
Compound 9 | 12 | Promising despite lacking carboxylic functionality |
Compound 22a | 10 | Most active derivative identified in studies |
These results suggest that both the presence and positioning of electron-withdrawing groups significantly influence the inhibitory activity against target enzymes .
Neuroprotective Mechanisms
A notable study explored the neuroprotective properties of this compound derivatives in rodent models. The compounds were administered post-middle cerebral artery occlusion, leading to significant reductions in infarction size and neuronal damage. The mechanism was linked to inhibition of glucocorticoid-mediated pathways, suggesting therapeutic potential for neurodegenerative disorders .
Anticancer Activity
Another investigation assessed the anticancer properties of this compound derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The study highlighted the importance of functional group variations in enhancing anticancer activity .
Properties
IUPAC Name |
ethyl 1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXWKTOBQOSONL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434429 | |
Record name | ethyl isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3209-70-9 | |
Record name | ethyl isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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